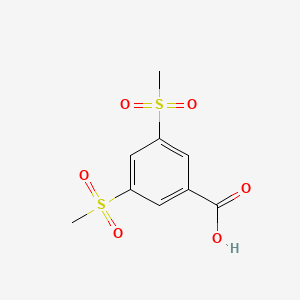

3,5-bis(methylsulfonyl)benzoic Acid

Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the synthesis of a vast array of organic molecules. researchgate.netpreprints.org Its presence is noted in various naturally occurring compounds, and it serves as a crucial starting material for numerous synthetic bioactive molecules. researchgate.netpreprints.org In medicinal chemistry, the benzoic acid moiety is a well-established pharmacophore found in a range of therapeutic agents. Its structural framework is integral to drugs with diverse applications, including diuretics like furosemide (B1674285) and bumetanide, as well as anesthetics such as benzocaine (B179285) and tetracaine. researchgate.netbenthamscience.com

The versatility of the benzoic acid scaffold allows for extensive functionalization of the benzene (B151609) ring, enabling chemists to modulate the physicochemical and biological properties of the resulting derivatives. This adaptability has made it a continued focus of research for discovering new chemical entities with potential applications, including the development of novel anticancer agents. preprints.orgbenthamscience.com For instance, a 2,5-substituted benzoic acid scaffold was designed to create dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. acs.org

Role of Methylsulfonyl Functional Groups in Molecular Design and Biological Activity

The methylsulfonyl group (–SO2CH3) is a powerful functional group widely employed in medicinal chemistry to enhance the drug-like properties of molecules. namiki-s.co.jp As a strong electron-withdrawing group, it can significantly influence a molecule's electronic environment. namiki-s.co.jp Its incorporation into a molecular structure can also reduce lipophilicity, thereby improving solubility, and can slow down metabolic processes, which is a desirable trait in drug design. namiki-s.co.jp The sulfonyl group is chemically stable, resisting hydrolysis and reduction at the sulfur atom. nih.gov

Functionally, the sulfonyl group is a capable hydrogen bond acceptor, allowing it to form key interactions with biological targets like the active sites of enzymes. nih.govresearchgate.net This ability is crucial for the biological activity of many therapeutic agents. Sulfonamides and sulfones are integral to drugs targeting a wide array of conditions, including diabetes, by inhibiting enzymes such as 11β-hydroxysteroid dehydrogenase type 1 and α-glucosidase. nih.govresearchgate.net Furthermore, the methylsulfonyl moiety is a key feature in selective COX-2 inhibitors and has been incorporated into compounds designed to treat inflammatory diseases and cancer. nih.gov

Historical Development and Current Research Landscape of 3,5-Bis(methylsulfonyl)benzoic Acid

The specific compound this compound, with CAS number 90536-91-7, is a derivative of benzoic acid featuring two methylsulfonyl groups at the 3 and 5 positions of the benzene ring. matrixscientific.comoakwoodchemical.com The synthesis of methylsulfonylbenzoic acids, in general, has been approached through methods such as the oxidation of the corresponding methylsulfonyltoluenes. One patented process describes the oxidation of methylsulfonyltoluene using nitric acid and air in the presence of a vanadium or cobalt catalyst to produce the carboxylic acid. unimi.it

While extensive, detailed historical accounts specifically for the 3,5-disubstituted variant are not broadly documented in seminal, standalone studies, its availability from chemical suppliers indicates its role as a building block in organic synthesis. matrixscientific.comoakwoodchemical.combldpharm.com Current research appears to utilize this compound primarily as an intermediate in the synthesis of more complex molecules. For example, it is related to other substituted benzoic acids used in the development of pharmacologically active compounds, such as Na+/H+ exchanger inhibitors for treating myocardial infarction. acs.org Its structure is analogous to other bis-substituted benzoic acid derivatives, like 3,5-bis(trifluoromethyl)benzoic acid, which is a key intermediate for substance P (neurokinin-1) receptor antagonists used in treating inflammatory and psychiatric disorders. google.com

Research Gaps and Future Objectives for Comprehensive Investigation

The current body of public-domain research on this compound itself is somewhat limited, with much of the information pointing to its role as a chemical intermediate. A significant research gap exists in the exploration of its intrinsic biological activities. Given the known pharmacological importance of both the benzoic acid scaffold and the methylsulfonyl group, a thorough investigation into the potential therapeutic properties of this compound is warranted.

Future research objectives should include:

Systematic Biological Screening: A comprehensive screening of the compound against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover novel pharmacological activities.

Exploration of Synthetic Applications: While used as a building block, a more detailed exploration of its reactivity and potential for creating diverse chemical libraries could be beneficial. For instance, its use in the synthesis of novel coordination polymers or functional materials has not been extensively reported.

Structure-Activity Relationship (SAR) Studies: Investigating how the dual methylsulfonyl groups in the 3,5-positions specifically influence binding and activity compared to mono-substituted or other di-substituted analogs would provide valuable insights for rational drug design.

Physicochemical Characterization: A more in-depth characterization of its solid-state properties, solubility profiles in various solvent systems, and stability under different conditions would be valuable for its application in both synthesis and potential formulation studies.

By addressing these research gaps, a more complete understanding of the potential of this compound can be achieved, potentially elevating its status from a simple building block to a valuable compound in its own right.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90536-91-7 | matrixscientific.comoakwoodchemical.com |

| Molecular Formula | C9H10O6S2 | matrixscientific.comoakwoodchemical.com |

| Molecular Weight | 278.30 g/mol | matrixscientific.comoakwoodchemical.com |

| Melting Point | 283-285 °C | matrixscientific.com |

| MDL Number | MFCD04037979 | matrixscientific.comoakwoodchemical.com |

| SMILES | CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C | uni.lu |

| InChI | InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11) | uni.lu |

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEITAHBBXTWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-91-7 | |

| Record name | 3,5-bis(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 3,5 Bis Methylsulfonyl Benzoic Acid and Its Analogs

De Novo Synthesis Approaches to 3,5-Bis(methylsulfonyl)benzoic Acid

The creation of this compound from basic precursors is a multi-step process that hinges on the precise introduction of functional groups onto an aromatic backbone.

Regioselective Introduction of Sulfonyl Groups on Benzoic Acid Backbones

The foundational challenge in synthesizing this compound lies in the regioselective placement of the two methylsulfonyl groups. The directing effects of the substituents on the benzene (B151609) ring are paramount in achieving the desired 1,3,5-substitution pattern. The carboxylic acid group on the benzoic acid starting material is a deactivating group and a meta-director for electrophilic aromatic substitution. youtube.com Consequently, the initial sulfonation of benzoic acid with fuming sulfuric acid preferentially installs the first sulfonic acid group (-SO3H) at the meta-position (C-3). youtube.com

Once the first sulfonyl group is in place, both the carboxylic acid and the newly introduced sulfonyl group, which is also a strong deactivating meta-director, guide the next electrophilic substitution. This combined directing effect reinforces the placement of the second incoming sulfonyl group at the C-5 position, which is meta to both existing groups. This inherent electronic guidance is the cornerstone of the regioselectivity in the synthesis. The sulfonation reaction is often reversible, a property that can be exploited for strategic purposes, such as protecting a specific site on an aromatic ring. youtube.comlibretexts.org

An alternative approach involves the oxidation of a pre-functionalized toluene (B28343) derivative. For instance, a process for preparing methylsulfonylbenzoic acids involves the oxidation of a methylsulfonyltoluene. google.com To synthesize the target compound via this route, one would start with 3,5-dimethylthiotoluene, oxidize the thioether groups to methylsulfonyl groups, and finally oxidize the methyl group to a carboxylic acid.

Optimization of Reaction Conditions and Yields, including Metal-Free Reactions and Catalyst Applications

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the molar ratio of reactants, reaction temperature, and time. For sulfonation reactions, using an appropriate amount of the sulfonating agent, such as chlorosulfonic acid, is critical. For example, in the synthesis of a related compound, 2-methoxy-5-sulfonyl chlorobenzoic acid, an optimized molar ratio of the benzoic acid derivative to chlorosulfonic acid was found to be 1:5, with the reaction temperature maintained between 50-70 °C for 2 hours, achieving a yield of 95.7%. semanticscholar.orgresearchgate.net

Table 1: Optimized Conditions for a Related Sulfonyl Chloride Synthesis semanticscholar.orgresearchgate.net

| Parameter | Optimized Value | Outcome |

| Molar Ratio (Substrate:Chlorosulfonic Acid) | 1:5 | Maximized conversion |

| Reaction Temperature | 50-70 °C | Avoided side products |

| Reaction Time | 2 hours | Efficient reaction completion |

| Yield | 95.7% | High product yield |

In the pursuit of greener chemistry, metal-free reaction conditions have been explored. Mechanochemical sulfonation of aromatic compounds using sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅) under high-speed ball milling offers a solvent-free and metal-free alternative. researchgate.net This method has been shown to be effective for arenes carrying deactivating groups, such as a carboxylic acid. researchgate.net

Catalysts can also play a role in alternative synthetic routes. For instance, if synthesizing from a toluene precursor, the oxidation of the methyl group to a carboxylic acid in the presence of the robust methylsulfonyl groups can be facilitated by vanadium or cobalt catalysts. google.com

Synthesis of Chemically Modified this compound Derivatives

The core structure of this compound serves as a scaffold for creating a variety of derivatives through modifications at its functional groups.

Structural Modifications at the Carboxyl Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations.

Esterification: A common modification is the conversion of the carboxylic acid to an ester. This can be achieved through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.orgunimi.it This transformation can alter the compound's polarity and solubility.

Amide Formation: The carboxylic acid can be activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), and then reacted with a primary or secondary amine to form the corresponding amide. google.com

Phosphorylation: Novel metal-free methods have been developed for the bisphosphorylation of carboxylic acids. rsc.org By reacting the carboxylic acid with a P(O)-H compound in the presence of an activator like di-tert-butyl dicarbonate (B1257347) (Boc₂O), phosphorus-containing derivatives can be synthesized. rsc.org

Table 2: Examples of Carboxyl Moiety Modifications

| Reagent(s) | Functional Group Formed | Reference |

| Alcohol, Acid Catalyst | Ester | libretexts.orgunimi.it |

| Thionyl Chloride, Amine | Amide | google.com |

| P(O)-H compound, Boc₂O | Bisphosphorus compound | rsc.org |

Derivatization via Sulfonyl Group Transformations

While the methylsulfonyl group (a sulfone) is generally stable, related sulfonic acids can be converted into other functional groups. Benzenesulfonic acids can be transformed into sulfonamides, sulfonyl chlorides, and sulfonyl esters. wikipedia.org Although the C-S bond in a sulfone is robust, derivatization strategies often focus on related sulfur functionalities that might be accessible from synthetic intermediates. For example, if the synthesis proceeds through a sulfonyl chloride intermediate, this group is highly reactive and can be used to form sulfonamides or sulfonate esters. nih.govresearchgate.net

Introduction of Additional Functionalities on the Aromatic Ring

Adding more functional groups to the aromatic ring of this compound is challenging. The three existing substituents (one carboxyl and two methylsulfonyl groups) are all strongly electron-withdrawing and deactivating, making further electrophilic aromatic substitution reactions extremely difficult.

However, modern synthetic methods may offer pathways. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov To employ this strategy, one of the remaining ring hydrogens (at positions 2, 4, or 6) would first need to be replaced with a halide (e.g., bromine or iodine), which could then participate in coupling reactions. The initial halogenation would itself be difficult due to the deactivated nature of the ring. Advanced techniques, such as photocatalytic radical-induced reactions, are emerging as methods to functionalize aromatic rings under mild conditions, potentially offering future avenues for derivatization. rsc.org

Green Chemistry and Sustainable Synthetic Routes for Sulfonylated Benzoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of sulfonylated benzoic acids to minimize environmental impact and enhance safety. A key focus is the use of more environmentally benign reagents and solvents.

For the oxidation step in the synthesis of compounds like this compound, traditional methods often employ stoichiometric amounts of heavy metal-based oxidants, which generate significant waste. A greener alternative is the use of catalytic oxidation systems. For example, iron salts in combination with a co-oxidant like oxygen from the air can be an effective and more sustainable method for the oxidation of thioethers to sulfones. conicet.gov.ar The use of water as a solvent, where feasible, further enhances the green credentials of the process by replacing volatile organic compounds (VOCs).

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another promising green synthetic route. Ball milling can be used to facilitate reactions, often with improved yields and reduced reaction times compared to conventional solution-phase synthesis. This approach can be particularly advantageous for the initial substitution reactions to introduce the sulfur functionality.

Scale-Up Considerations and Industrial Synthesis Prospects

For the potential route starting from 3,5-dibromobenzoic acid, the cost and availability of this starting material on an industrial scale are key considerations. The nucleophilic aromatic substitution with sodium thiomethoxide is a well-established reaction, but the handling of thiomethoxide, which is malodorous and toxic, requires specialized equipment and safety protocols.

The oxidation step is often exothermic and requires robust temperature control to prevent runaway reactions, especially on a large scale. The choice of oxidant is critical; while hydrogen peroxide is a relatively green and inexpensive oxidant, its use can sometimes lead to the formation of over-oxidized byproducts. The use of catalytic air oxidation, while greener, may require higher pressures and specialized reactor designs to ensure efficient mass transfer of oxygen.

Mechanistic Organic Chemistry and Reactivity of 3,5 Bis Methylsulfonyl Benzoic Acid Systems

Electron-Withdrawing Effects of Bis(methylsulfonyl) Substitution on the Benzoic Acid Core

The two methylsulfonyl (-SO₂CH₃) groups positioned at the meta-positions of the benzoic acid ring exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring and influences the properties of the carboxylic acid functional group. smolecule.comlibretexts.org The sulfonyl group is known to be one of the most potent electron-withdrawing groups. smolecule.com

This pronounced electron-withdrawing nature has several key consequences:

Increased Acidity: The electron-withdrawing sulfonyl groups stabilize the carboxylate anion (conjugate base) formed upon deprotonation. libretexts.orgsolubilityofthings.com This stabilization facilitates the release of the proton, making 3,5-bis(methylsulfonyl)benzoic acid a stronger acid compared to benzoic acid itself. libretexts.org

Deactivation of the Aromatic Ring: The significant decrease in electron density deactivates the aromatic ring towards electrophilic substitution reactions. smolecule.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Exploration of Reaction Pathways and Kinetics of Functional Group Interconversions

The reactivity of this compound allows for various functional group interconversions, primarily involving the carboxylic acid group.

Esterification: The carboxylic acid can undergo esterification with alcohols, typically under acidic catalysis, to form the corresponding esters. The strong electron-withdrawing nature of the bis(methylsulfonyl) groups increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by the alcohol. smolecule.com

Amidation: Reaction with amines, often in the presence of a coupling agent, leads to the formation of amides.

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is a versatile intermediate for further synthetic transformations.

The kinetics of these reactions are influenced by the electronic effects of the methylsulfonyl groups. While the increased electrophilicity of the carbonyl carbon can accelerate the rate of nucleophilic attack, steric hindrance from the bulky sulfonyl groups might also play a role.

Acidic Properties and Proton-Donating Capabilities in Diverse Media, drawing insights from Disulfonyl Carbon Acids

As previously mentioned, the two meta-positioned methylsulfonyl groups significantly enhance the acidity of the carboxylic acid. The pKa value of a substituted benzoic acid is a direct measure of its acidity. For comparison, the pKa of benzoic acid is 4.20. oup.com The presence of two strong electron-withdrawing nitro groups in 3,5-dinitrobenzoic acid lowers the pKa to 2.82. wikipedia.orgtsukuba.ac.jp Given that the methylsulfonyl group has a Hammett constant comparable to the nitro group, the pKa of this compound is expected to be in a similar range, indicating a significant increase in acidity.

The proton-donating capability of this compound is not limited to aqueous media. In various organic solvents, it can act as a potent proton source, a property that is crucial in acid-catalyzed reactions. researchgate.netpearson.compearson.commasterorganicchemistry.com

Insights from disulfonyl carbon acids, where two sulfonyl groups are attached to the same carbon atom, further highlight the acidifying effect of this functionality. These compounds are known to be remarkably acidic due to the powerful stabilization of the resulting carbanion by the two sulfonyl groups. While the acidic center in this compound is the carboxylic proton and not a carbon acid, the underlying principle of electron withdrawal and conjugate base stabilization is analogous.

Stability Studies under Varied Chemical Conditions, including Hydrolytic Stability

The thermal stability of compounds containing methylsulfonyl groups is also generally high, contributing to their utility in a range of reaction conditions.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present. researchgate.net

The IR and Raman spectra of 3,5-bis(methylsulfonyl)benzoic acid are characterized by absorption bands corresponding to its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding in the dimeric form. docbrown.infobhu.ac.in The carbonyl (C=O) stretch of the carboxylic acid is observed as a strong, sharp band around 1700 cm⁻¹. The methylsulfonyl groups (-SO₂CH₃) exhibit characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region. vscht.cz

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | Methyl (-CH₃) | 2900 - 3000 | Weak-Medium |

| C=O stretch | Carboxylic Acid | ~1680 - 1710 | Strong |

| C=C stretch | Aromatic Ring | ~1400 - 1600 | Medium-Strong |

| S=O asymmetric stretch | Sulfonyl (-SO₂-) | ~1330 - 1380 | Strong |

| S=O symmetric stretch | Sulfonyl (-SO₂-) | ~1150 - 1200 | Strong |

| C-O stretch | Carboxylic Acid | ~1210 - 1320 | Medium |

| O-H bend | Carboxylic Acid | ~900 - 960 | Medium, Broad |

Note: Wavenumber ranges are based on general spectroscopic data for carboxylic acids and sulfonyl-containing aromatic compounds. docbrown.infobhu.ac.invscht.czosti.gov

Surface-Enhanced Raman Scattering (SERS) for Concentration-Dependent Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used for the detection of molecules at low concentrations. springernature.commdpi.com For this compound, SERS provides detailed vibrational information, offering insights into the molecule's interaction with metallic nanostructures, which is crucial for quantitative analysis. nih.govenspectr.com

Concentration-dependent SERS studies of similar aromatic sulfonyl and benzoic acid derivatives reveal that the enhancement of Raman signals is directly influenced by the analyte concentration on the plasmonic substrate, typically silver or gold nanoparticles. researchgate.netnih.gov As the concentration of the analyte changes, so does the intensity of the SERS peaks, although this relationship is not always linear across a wide range. psu.edu Studies on comparable molecules show that at very low concentrations, a critical threshold may be necessary to initiate the aggregation of nanoparticles, which is essential for creating the "hot spots" that lead to significant Raman signal enhancement. psu.edu For a bioactive methylsulfonyl derivative, maximum SERS enhancement was observed at a concentration of 10⁻³ M. researchgate.net The interaction between the analyte and the metal surface, often occurring through sulfur or oxygen atoms, can lead to shifts in vibrational frequencies and changes in relative peak intensities, providing information on the molecule's orientation on the substrate. researchgate.net

Below is a data table of representative Raman shifts and their assignments for this compound, based on characteristic vibrational modes for aromatic sulfones and benzoic acids.

Table 1: Representative SERS Bands and Vibrational Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1600 | Aromatic C-C stretching |

| ~1310 | SO₂ symmetric stretching |

| ~1150 | SO₂ asymmetric stretching |

| ~1000 | Aromatic ring breathing |

| ~780 | C-S stretching |

| ~680 | Carboxylic acid O-H out-of-plane bending |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of a molecule. lcms.czscispace.com For this compound, with a molecular formula of C₉H₁₀O₆S₂, the theoretical exact mass can be calculated and compared to the experimentally observed mass. The minuscule difference between these values, typically in the parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₆S₂ |

| Calculated Exact Mass | 277.99188 Da |

| Observed Mass [M-H]⁻ | 276.98460 Da |

| Mass Error | < 5 ppm (typical) |

Predicted data from PubChemLite. uni.lu

The fragmentation of aromatic sulfones in a mass spectrometer often involves characteristic bond cleavages and rearrangements. cdnsciencepub.comdtic.mil For this compound, fragmentation is expected to initiate with the loss of key functional groups.

A primary fragmentation pathway for benzoic acid itself involves the loss of the hydroxyl radical (•OH) to form the benzoyl cation [C₆H₅CO]⁺ (m/z 105), followed by the loss of carbon monoxide (CO) to yield the phenyl cation [C₆H₅]⁺ (m/z 77). docbrown.info Another common fragmentation is the loss of the carboxyl group [COOH] to give the phenyl cation directly. docbrown.info

In the case of diaryl and alkyl aryl sulfones, a notable fragmentation process is the rearrangement where an aryl or alkyl group migrates from the sulfur to an oxygen atom, leading to the formation of a sulfinate ester-like intermediate. cdnsciencepub.comresearchgate.net This is often followed by cleavage of the S-O or C-S bonds. researchgate.net For this compound, likely fragmentation pathways would include the loss of a methyl radical (•CH₃) from a sulfonyl group, or the loss of a methylsulfonyl radical (•SO₂CH₃).

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 262 | [M - CH₃]⁺ | Loss of a methyl radical |

| 198 | [M - SO₂CH₃]⁺ | Loss of a methylsulfonyl radical |

| 181 | [M - SO₂CH₃ - OH]⁺ | Subsequent loss of a hydroxyl radical |

| 153 | [M - SO₂CH₃ - OH - CO]⁺ | Subsequent loss of carbon monoxide |

| 121 | [M - 2(SO₂CH₃)]⁺ | Loss of both methylsulfonyl groups |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of substituents |

Fragmentation pathways are proposed based on known fragmentation of related compounds. cdnsciencepub.comdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands. The UV spectrum of benzoic acid shows an absorption band around 221-228 nm. researchgate.net The presence of electron-withdrawing sulfonyl groups is expected to influence the position and intensity of these bands. acs.orgresearchgate.net

The absorption bands in aromatic molecules are typically due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving non-bonding electrons on the oxygen atoms of the carboxyl and sulfonyl groups. Studies on similar aromatic compounds indicate that the electronic transitions can be influenced by solvent polarity and pH. mdpi.comejournal.by For instance, in a study of a water-soluble azo-benzoic acid derivative, the maximum absorption wavelength (λmax) and molar absorptivity (εmax) were shown to be dependent on the solvent and pH. ejournal.by

Table 4: Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230 | ~15,000 | π → π* |

| ~280 | ~2,000 | n → π* |

Values are estimations based on data for benzoic acid and related aromatic sulfonyl compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds

X-ray diffraction studies on substituted benzoic acids often reveal a dimeric structure in the solid state, formed through hydrogen bonding between the carboxylic acid groups of two molecules. sharif.eduresearchgate.net The crystal packing is then governed by other intermolecular forces, such as van der Waals interactions or C-H···O hydrogen bonds. For example, the crystal structure of (E)-4-(3-ethoxy-2-hydroxybenzylideneamino)benzoic acid was determined to be in the triclinic system with space group P-1. sharif.edu The presence of bulky sulfonyl groups in this compound would significantly influence the crystal packing arrangement.

Table 5: Representative Crystallographic Data for an Analogous Substituted Benzoic Acid

| Parameter | Example Value (for a related benzoic acid derivative) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.9897 |

| b (Å) | 6.9109 |

| c (Å) | 20.7694 |

| α (°) | 83.690 |

| β (°) | 84.855 |

| γ (°) | 78.698 |

| Volume (ų) | 696.35 |

| Z (molecules/unit cell) | 2 |

Data from a study on (E)-4-(3-ethoxy-2-hydroxybenzylideneamino)benzoic acid. sharif.edu

Computational Chemistry and Theoretical Modeling of 3,5 Bis Methylsulfonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties that can be difficult or impossible to measure experimentally. For 3,5-bis(methylsulfonyl)benzoic acid, these methods are crucial for understanding the influence of the two strongly electron-withdrawing methylsulfonyl groups and the carboxylic acid function on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organic molecules. The first step in a computational analysis is typically geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For this process, a functional, such as the popular B3LYP hybrid functional, and a basis set, like 6-311+G(d,p), are commonly employed. mdpi.com This level of theory has proven effective for calculating the geometric and electronic properties of similar aromatic and sulfonyl-containing compounds. mdpi.comdntb.gov.ua

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized structure reveals the spatial arrangement of the atoms, including the orientation of the methylsulfonyl and carboxylic acid groups relative to the phenyl ring. Analysis of the electronic structure provides information on the distribution of electrons within the molecule, highlighting the effects of the electron-withdrawing sulfonyl groups.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for analogous structures. Actual calculated values would be derived from a specific DFT study.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-S (sulfonyl) | ~1.77 Å |

| Bond Length | S=O (sulfonyl) | ~1.45 Å |

| Bond Length | C=O (carboxyl) | ~1.22 Å |

| Bond Length | C-OH (carboxyl) | ~1.35 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-C | ~104° |

A significant advantage of DFT is its ability to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net Studies on similar molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have shown a good correlation between the infrared spectrum simulated from DFT calculations and the experimentally observed spectrum. mdpi.com

For this compound, DFT would predict characteristic stretching frequencies for the C=O and O-H bonds of the carboxylic acid, the S=O bonds of the sulfonyl groups, and the various C-H and C-C bonds of the aromatic ring and methyl groups. Comparing these theoretical values with experimental data helps validate the computational model and confirm the molecular structure. researchgate.net

Table 2: Comparison of Predicted and Typical Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)

| Functional Group | Vibrational Mode | Predicted DFT Value (Scaled) | Typical Experimental Range |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | ~3500-3000 | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | ~1720 | 1725-1700 |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1350 | 1370-1335 |

| Sulfonyl (S=O) | Symmetric Stretching | ~1160 | 1165-1140 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for understanding molecular reactivity. mdpi.com It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com The MEP is color-coded, with red indicating the most negative (electron-rich) potential and blue indicating the most positive (electron-poor) potential, while green represents neutral regions. mdpi.com

For this compound, the MEP map would show highly negative potential (red) around the oxygen atoms of both the carboxylic acid and the two sulfonyl groups, as these are the most electronegative atoms. These sites are susceptible to electrophilic attack and are prime locations for hydrogen bonding. A region of high positive potential (blue) would be expected around the acidic proton of the carboxyl group, confirming its susceptibility to deprotonation. The analysis of MEP surfaces helps in understanding intermolecular interactions and predicting sites of chemical reactivity. mdpi.comresearchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comresearchgate.net

In this compound, the HOMO is likely to be distributed over the π-system of the benzene ring, while the LUMO would be concentrated on the electron-withdrawing sulfonyl and carboxyl groups. This distribution indicates that the ring can act as an electron donor, while the substituent groups are the sites for nucleophilic attack. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com

Table 3: Global Reactivity Descriptors Derived from FMO Analysis (Conceptual) Note: These descriptors are calculated from HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | Measure of chemical reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measure of electrophilic power. mdpi.com |

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis involves exploring the molecule's potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (saddle points). The key dihedral angles to investigate in this molecule are those associated with the rotation of the two methylsulfonyl groups and the carboxylic acid group relative to the plane of the benzene ring.

Such analyses, often performed using DFT or molecular mechanics methods, reveal the energy barriers between different conformations and the most probable structures at a given temperature. researchgate.net For this compound, this exploration would clarify the preferred spatial arrangement of its functional groups, which is crucial for understanding its crystal packing and its interactions with other molecules.

In Silico Predictions of Molecular Interactions and Binding Affinities

In silico techniques like molecular docking are used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or enzyme. nih.gov This method is a cornerstone of structure-based drug design. nih.gov The predicted binding affinity, often expressed as a binding energy score, indicates the strength of the interaction.

For this compound, docking studies would explore its potential to bind to a target protein. The molecule's structural features are key to its binding mode. The carboxylic acid group can act as a strong hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl groups are also potent hydrogen bond acceptors. The benzene ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding site. acs.org Computational screening can predict the binding poses and affinities, providing a rationale for the molecule's potential biological activity and guiding further experimental studies. acs.orgnih.gov

Table 4: Potential Molecular Interactions for this compound in a Binding Site

| Type of Interaction | Functional Group(s) Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxyl -OH | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Carboxyl C=O, Sulfonyl S=O | Lys, Arg, His, Asn, Gln, Ser, Thr |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | Benzene Ring, Methyl Groups | Ala, Val, Leu, Ile, Pro, Met |

Biological and Biomedical Research Applications of 3,5 Bis Methylsulfonyl Benzoic Acid and Its Derivatives

Exploration of Enzyme Inhibition and Modulation

The ability of 3,5-bis(methylsulfonyl)benzoic acid and its related compounds to interact with and inhibit the function of various enzymes has been a key area of research. These studies are fundamental to understanding their potential as therapeutic agents.

In vitro enzyme assays are crucial for determining the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A series of benzoic acid derivatives have been synthesized and evaluated for their ability to inhibit influenza neuraminidase. nih.govresearchgate.net The most potent of these, 4-(acetylamino)-3-guanidinobenzoic acid, exhibited an IC50 value of 2.5 x 10⁻⁶ M against N9 neuraminidase. researchgate.net Another benzoic acid derivative, identified as NC-5, has shown antiviral activity by inhibiting influenza A viruses, with a 50% effective concentration (EC50) of 33.6 μM for H1N1. nih.gov

Furthermore, derivatives of benzoic acid have been investigated as inhibitors of other enzymes. For instance, some sulfurated hybrids of cinnamic acids, which share structural similarities with benzoic acid derivatives, have demonstrated antiproliferative effects on HCT-116 colon cancer cells with IC50 values ranging from 84 to 135 μM. nih.gov In the context of STAT3 inhibition, caffeic acid phenylethyl and phenyl propyl esters have shown IC50s in the range of 15–30 μM. nih.gov

Table 1: IC50/EC50 Values of Benzoic Acid Derivatives in Enzyme Inhibition Assays

| Compound/Derivative | Target Enzyme/Virus | Cell Line | IC50/EC50 |

|---|---|---|---|

| 4-(acetylamino)-3-guanidinobenzoic acid | N9 Neuraminidase | - | 2.5 x 10⁻⁶ M researchgate.net |

| NC-5 | Influenza A virus (H1N1) | - | 33.6 μM nih.gov |

| Sulfurated cinnamic acid hybrids | - | HCT-116 | 84-135 μM nih.gov |

The mechanism of action of benzoic acid derivatives as neuraminidase inhibitors involves mimicking the natural substrate, sialic acid, to block the enzyme's active site. youtube.com Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells and prevents their aggregation. wikipedia.orgwikipedia.org By inhibiting neuraminidase, these compounds can effectively halt the spread of the virus. wikipedia.org

Structural studies, including X-ray crystallography, have been instrumental in elucidating the interactions between benzoic acid-based inhibitors and the neuraminidase active site. researchgate.netresearchgate.net These studies have revealed that the inhibitor molecule orients itself within the active site in a way that allows for favorable interactions. For example, a benzoic acid inhibitor with a lipophilic side chain was found to bind within a newly formed hydrophobic pocket in the enzyme. wikipedia.org Computational investigations using flexible docking and molecular dynamics have further detailed the binding mechanisms, showing strong electrostatic and hydrogen-bonding interactions between the inhibitor and conserved key active-site residues of neuraminidase. sioc-journal.cn This suggests that the inhibitory effect may not be significantly impacted by mutations in less conserved regions of the enzyme. sioc-journal.cn

Research has extended to the inhibitory effects of benzoic acid derivatives on other key enzymes and proteins implicated in various diseases. One such area of focus is the inhibition of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govnih.govtandfonline.com Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to the suppression of cancer cell growth. nih.govnih.govtandfonline.com For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that can induce cancer cell death. nih.gov

The signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) are transcription factors that play a significant role in cancer progression, including cell proliferation, survival, and angiogenesis. nih.govnih.govunimi.itresearchgate.net Sulfurated derivatives of natural compounds like cinnamic and ferulic acids have been synthesized and shown to inhibit both STAT3 and NF-κB. nih.govresearchgate.net These compounds can bind to the SH2 domain of STAT3, preventing its activation and subsequent downstream signaling. nih.govunimi.it

Cellular Pathway Modulation Studies (drawing from related benzoic acid derivatives)

The therapeutic potential of benzoic acid derivatives is also being explored through their ability to modulate cellular pathways that are often dysregulated in diseases like cancer.

A notable derivative, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101), has demonstrated significant anti-proliferative and anti-angiogenic properties. nih.govaacrjournals.orgaacrjournals.orgnih.gov In vitro studies have shown that TAC-101 can inhibit the proliferation of colon cancer cells. aacrjournals.org Furthermore, it has been observed to inhibit the proliferation of murine hepatic sinusoidal endothelial (HSE) cells, which is a critical step in angiogenesis. nih.govaacrjournals.org

The anti-angiogenic effects of TAC-101 have also been confirmed in in vivo models. In a mouse model of liver metastasis from colon cancer, oral administration of TAC-101 was found to inhibit tumor-induced angiogenesis. nih.govaacrjournals.org The underlying mechanism for this effect appears to be the repression of vascular endothelial growth factor (VEGF) expression, a key signaling protein that stimulates the formation of new blood vessels. nih.govaacrjournals.orgnih.gov By reducing VEGF expression, TAC-101 can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread. nih.govimrpress.com

Table 2: Effects of TAC-101 on Cell Proliferation and Angiogenesis

| Model | Cell Type/Tumor | Effect | Key Finding |

|---|---|---|---|

| In vitro | Murine colon 26-L5 (L5) cells | Inhibition of proliferation | 42.7% inhibition with 10 μM TAC-101 for 72h aacrjournals.org |

| In vitro | Murine hepatic sinusoidal endothelial (HSE) cells | Inhibition of proliferation | 22.5% inhibition with 10 μM TAC-101 for 72h aacrjournals.org |

| In vitro | HSE cells | Inhibition of tube formation | Abrogated CM-L5-induced tube formation in a concentration-dependent manner aacrjournals.org |

| In vivo (mouse model) | L5 tumors in the liver | Inhibition of tumor-induced angiogenesis | Decreased tumor weights nih.govaacrjournals.org |

Inducing apoptosis, or programmed cell death, in cancer cells is a major goal of cancer therapy. The benzoic acid derivative TAC-101 has been shown to induce apoptosis in colon cancer cells. nih.goviiarjournals.orgnbrp.jpconnectedpapers.com In vivo studies using a rat hepatic metastatic model demonstrated that TAC-101 increased the apoptotic index in hepatic metastatic tumors. nih.gov

A key mechanism through which TAC-101 induces apoptosis is the upregulation of the Fas receptor, a member of the tumor necrosis factor receptor family. nih.goviiarjournals.orgnih.gov The binding of the Fas ligand to the Fas receptor initiates a signaling cascade that leads to apoptosis. Research has shown that TAC-101 significantly increases the expression of Fas in metastatic tumors and in the DLD-1 human colon cancer cell line in a time- and dose-dependent manner, while not affecting the expression of the Fas ligand. nih.goviiarjournals.orgnih.gov This enhanced Fas expression leads to the activation of downstream caspases, which are proteases that execute the apoptotic process. Specifically, treatment with TAC-101 resulted in a 3-fold increase in caspase-3 activity and a 1.5-fold increase in caspase-8 activity in DLD-1 cells, indicating the involvement of the death receptor pathway in TAC-101-induced apoptosis. iiarjournals.orgnih.gov

Effects on Key Transcription Factors (e.g., STAT3, NF-κB)

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are crucial transcription factors that regulate a wide array of cellular processes, including inflammation, cell proliferation, and survival. Their aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making them prime targets for therapeutic intervention.

Research into sulfur-containing compounds has revealed their potential to inhibit these critical signaling pathways. While direct studies on this compound are limited, the examination of structurally related molecules provides valuable insights. For instance, various sulfurated derivatives of natural compounds like cinnamic and ferulic acids have been synthesized and evaluated for their ability to inhibit STAT3 and NF-κB. nih.govresearchgate.net Many of these novel hybrid compounds demonstrated a strong and selective binding to the SH2 domain of STAT3, a critical step for its activation, whereas the parent compounds were largely inactive. nih.govresearchgate.net Some of these derivatives were also found to inhibit the transcriptional activity of NF-κB in cancer cell lines. researchgate.net

The inhibitory mechanism often involves direct interaction with the transcription factors. STAT3 inhibitors, for example, can act by binding to the SH2 domain, which prevents the phosphorylation and subsequent dimerization required for its transcriptional activity. nih.gov The presence of electrophilic sulfur-containing moieties, such as thiosulfonates, has been shown to be significant for STAT3 inhibition, suggesting a potential covalent interaction with cysteine residues in the protein. nih.govsemanticscholar.org Chalcone derivatives, which share some structural similarities with benzoic acid derivatives, have also been shown to inhibit the STAT3 pathway by interfering with its phosphorylation. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are therefore essential for understanding how specific chemical features contribute to potency and for guiding the design of more effective molecules.

For inhibitors of transcription factors like STAT3, specific structural motifs are often required for potent activity. In the case of sulfur-containing inhibitors, the nature of the sulfur linkage is critical. For example, studies comparing a reactive thiosulfonate group with a more stable sulfone group found the former to be more important for STAT3 inhibition. nih.gov This highlights the potential role of covalent bonding in the mechanism of action.

The substitution pattern on the aromatic ring also plays a crucial role. In a series of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, the substitution of anisole (B1667542) groups with halides on the triazine ring led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov Similarly, for a series of azole enzyme inhibitors, electron-donating groups at the para-position of a phenyl ring were found to have a strong positive impact on inhibitory activity. nih.gov These findings suggest that both electronic and steric factors are important for biological potency.

The following table summarizes the SAR data for a series of 1,2,4-triazine GPR84 antagonists, illustrating the impact of substitutions on the triazine ring.

| Compound | Substitution | pIC50 |

| 1 | 4-methoxyphenyl | 7.8 |

| 5 | 4-fluorophenyl | 7.2 |

| 6 | 4-chlorophenyl | 6.8 |

| 7 | 4-bromophenyl | 6.5 |

Data adapted from reference nih.gov

Rational drug design aims to improve the therapeutic properties of a lead compound based on an understanding of its interaction with its biological target. acs.orgacs.org Key principles include enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic properties.

One fundamental aspect of rational design is exploiting the differences in the binding sites of the target protein versus other related proteins. For example, the design of selective COX-2 inhibitors was guided by the presence of a "selectivity pocket" in COX-2 that is absent in the closely related COX-1 enzyme. acs.org This allows for the design of molecules that can specifically interact with this pocket, leading to enhanced selectivity.

Another important principle is the use of both "positive" and "negative" design. Positive design involves introducing chemical groups that form favorable interactions with the target, while negative design involves adding groups that would clash or have unfavorable interactions with off-target proteins. acs.org The conformational flexibility of the protein target can also be exploited. Some inhibitors can induce a conformational change in the target protein upon binding, leading to a more stable and high-affinity interaction. acs.org

For the this compound scaffold, rational design could involve modifying the substituents on the benzoic acid ring to optimize interactions with the target protein. For example, adding hydrogen bond donors or acceptors could enhance binding affinity if the target's binding site has complementary features. The methylsulfonyl groups themselves are strong hydrogen bond acceptors and can contribute significantly to binding.

Molecular Recognition and Ligand Binding Site Analysis, including Protein-Ligand Interactions

The biological effect of a drug molecule is initiated by its recognition and binding to a specific protein target. nih.govmdpi.com Understanding the details of these protein-ligand interactions at the molecular level is crucial for drug discovery. mdpi.com

Molecular docking simulations are a powerful computational tool used to predict the binding mode of a ligand within the active site of a protein. nih.govmdpi.comnih.gov These simulations can provide valuable information about the key amino acid residues involved in the interaction and can help to explain the observed SAR. For example, docking studies of benzoic acid derivatives with the main protease of SARS-CoV-2 have been used to predict their binding affinity and interactions with the active site residues. nih.govmdpi.com

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov In the case of STAT3 inhibitors, the SH2 domain is the primary binding site. nih.gov Docking studies of inhibitors into the SH2 domain can reveal how the molecule orients itself within the binding pocket and which residues it interacts with.

X-ray crystallography can provide an even more detailed picture of the protein-ligand interaction by determining the three-dimensional structure of the complex at atomic resolution. dundee.ac.uk For example, the co-crystal structure of a trisubstituted isoxazole (B147169) inhibitor bound to the allosteric site of the RORγt nuclear receptor revealed a key hydrogen bond interaction between the pyrrole (B145914) moiety of the inhibitor and the backbone carbonyls of two leucine (B10760876) and lysine (B10760008) residues in the protein. dundee.ac.uk This information is invaluable for the rational design of new inhibitors with improved potency and selectivity.

Applications in Materials Science and Supramolecular Chemistry

Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are directly influenced by the geometry and functionality of these organic linkers. 3,5-bis(methylsulfonyl)benzoic acid is a promising candidate for a tritopic linker. The carboxylate group can coordinate with metal centers in various modes (monodentate, bidentate chelating, or bridging), while the oxygen atoms of the sulfonyl groups can also act as coordination sites or as hydrogen bond acceptors, leading to the formation of complex, high-dimensional networks. nih.govnih.gov

Although specific MOFs constructed from this compound are not prominently reported, the closely related ligand 5-sulfoisophthalic acid (SIP), which features two carboxylate groups and one sulfonate group, has been extensively used to create a diverse range of coordination polymers and MOFs. These structures demonstrate the versatile role that sulfonate groups, similar to sulfonyl groups, play in constructing novel frameworks. For example, SIP has been used to synthesize frameworks with zinc, cadmium, copper, and nickel, resulting in structures with varied dimensionalities and properties. rsc.orgnih.gov

In one instance, a terbium-based MOF using 5-sulfoisophthalic acid as a ligand was synthesized, resulting in a robust 3D framework. This material exhibited dual functionality: it could be used for the luminescent detection of carcinoid biomarkers and also demonstrated significant proton conductivity. The high proton conductivity was attributed to extensive hydrogen-bonding networks involving the sulfonate oxygen atoms, uncoordinated carboxylic oxygen atoms, and water molecules, which create pathways for proton hopping. nih.gov This suggests that a MOF incorporating this compound could potentially exhibit similar properties, with the sulfonyl groups participating in creating proton-conduction channels.

The table below summarizes findings from research on MOFs synthesized using the analogous ligand, 5-sulfoisophthalic acid (SIP), illustrating the potential of such sulfonated linkers.

| Metal Ion | Co-ligand | Resulting Framework and Properties | Reference |

| Tb(III) | N,N'-piperazine(bismethylenephosphonic acid) | 3D noninterpenetrating dual-functional MOF. Exhibits luminescence for biomarker detection and proton conductivity of 2.3 × 10⁻⁴ S cm⁻¹ at 368 K. | nih.gov |

| Ni(II) | 4,4'-bipyridine (BPY) | 3D MOF (Ni-SIP-BPY) with two different Ni(II) centers. Acts as a selective sensor for nitroaromatic explosives and as a photoanode for visible-light-driven water splitting. | nih.gov |

| Zn(II) | 4,4′-azobispyridine (azopy) | 3D metal-organic framework with pcu topology. Exhibits luminescence. | rsc.org |

| Cd(II) | 4,4′-azobispyridine (azopy) | 3D coordination framework with an unprecedented {6².8⁴}{6³}²{6⁴.8²}² topological structure. Exhibits luminescence. | rsc.org |

| Cu(II) | Acetate | 2D coordination configuration featuring a hexanuclear Cu₆O₄(COO)₆ cluster as a secondary building unit. Shows interesting magnetic properties. | rsc.org |

These examples underscore the capacity of sulfonate- and, by extension, sulfonyl-functionalized benzoic acids to act as versatile building blocks in coordination chemistry, enabling the creation of multifunctional materials.

Integration into Polymeric Materials and Functional Composites

The incorporation of specific functional groups into polymer backbones is a key strategy for developing advanced materials with tailored properties. Sulfonated aromatic polymers, for instance, are widely studied for applications such as proton exchange membranes (PEMs) in fuel cells due to their ability to conduct protons, high thermal stability, and mechanical strength. researchgate.net This is typically achieved either by the polymerization of sulfonated monomers or the post-sulfonation of a pre-formed polymer. rsc.org

This compound could serve as a valuable monomer or co-monomer in the synthesis of functional polymers, such as polyesters or polyamides, through reactions involving its carboxylic acid group. The introduction of the bulky, polar methylsulfonyl groups into the polymer chain would be expected to influence the material's properties in several ways:

Enhanced Thermal Stability: Aromatic polymers are known for their thermal resistance, and the inclusion of sulfonyl groups can further enhance this property. researchgate.net

Modified Solubility: The polar sulfonyl groups can increase the polymer's affinity for polar solvents, which is advantageous for processing and membrane casting. acs.org

Improved Ionic Conductivity: While the methylsulfonyl group itself is not as acidic as a sulfonic acid group, its strong electron-withdrawing nature and the potential for creating hydrophilic domains could facilitate ion transport within the polymer matrix, a desirable trait for battery separators or ion-exchange resins. researchgate.netrsc.org

Controlled Morphology: The presence of pendant sulfonyl groups can promote the nanophase separation of hydrophilic and hydrophobic domains within the polymer, leading to well-defined ion-conducting channels and improved dimensional stability. rsc.org

Research on sulfonated poly(arylene ether sulfone)s and other aromatic polymers has shown that precise control over the degree and placement of sulfonation is key to optimizing performance. rsc.orgrsc.org Using a monomer like this compound would allow for the precise, regular incorporation of sulfonyl groups along the polymer backbone, offering excellent control over the final material's structure and properties.

The table below details properties achieved in functional polymers through the incorporation of sulfonated monomers, highlighting the potential impact of integrating monomers like this compound.

| Polymer System | Sulfonated Monomer/Method | Key Properties Achieved | Application | Reference |

| Sulfonated Polysulfone (PSU) | Post-modification of PSU with pentafluorophenyl side chains, followed by thiolation and oxidation to sulfonic acid. | High ion exchange capacity (1.09–1.57 mmol g⁻¹), good solubility in polar solvents, thermal stability up to 250 °C. | Proton Exchange Membranes (PEMs) | acs.org |

| Sulfonated Poly(p-phenylene) | Polymerization using a neopentyl-protected sulfonated monomer followed by deprotection. | Precisely controlled ion exchange capacity, high molecular weight, formation of durable membranes. | PEMs for Fuel Cells | rsc.org |

| Sulfonated Aromatic Polymers | General review of sulfonation methods (post-sulfonation and polymerization of sulfonated monomers). | High thermal and chemical stability, competitive ionic conductivity, economical processing. | PEMs, Water Purification, Flow Batteries | researchgate.net |

Role in Self-Assembly Processes and Formation of Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of this compound to participate in multiple, directional interactions makes it an excellent building block for designing complex supramolecular architectures.

The primary and most predictable interaction is the formation of a robust hydrogen-bonded dimer via the carboxylic acid groups, a common and powerful supramolecular synthon in crystal engineering. researchgate.net Beyond this, the sulfonyl groups play a critical role. The oxygen atoms are effective hydrogen bond acceptors, capable of interacting with weaker donors like C-H groups or with water molecules, leading to the formation of extended 1D, 2D, or 3D networks. Furthermore, the strong electron-withdrawing nature of the sulfonyl groups polarizes the aromatic ring, making it susceptible to π-π stacking interactions with electron-rich aromatic systems. rsc.org

The interplay and hierarchy of these interactions—strong carboxylic acid dimers, weaker hydrogen bonds involving sulfonyl oxygens, and π-π stacking—would direct the self-assembly of this compound into predictable crystalline structures. nih.gov Studies on related sulfonamide and sulfoester derivatives show that the presence of electron-withdrawing groups significantly influences the final molecular conformation and packing in the solid state, often facilitating intramolecular π-stacking. rsc.org

The self-assembly is not limited to single-component crystals. The compound can form co-crystals with other molecules, where the carboxylic acid group can form strong heterosynthons with complementary functional groups like pyridines or amides. researchgate.netsyncsci.com It can also be used to form self-assembled monolayers (SAMs) on various substrates. Research on benzoic acid derivatives for inhibiting atomic layer deposition (ALD) has shown that the nature of the ring substituents (e.g., trifluoromethyl groups) plays a pivotal role in the stability and blocking behavior of the monolayer, a role that the methylsulfonyl groups would similarly influence. mdpi.com

| System | Key Functional Groups | Dominant Interactions | Resulting Architecture | Reference |

| 5-Sulfoisophthalic acid (SIP) with metal ions | Carboxylate, Sulfonate | Coordination bonds, Hydrogen bonds | 2D and 3D coordination polymers | researchgate.net |

| Sulfonamide derivatives | Sulfonamide, Aromatic rings | Hydrogen bonds, π-π stacking | Varied conformations (syn, anti) depending on interplay of interactions | rsc.org |

| Benzoic acid derivatives on Cobalt | Carboxylic acid, Trifluoromethyl groups | Surface coordination (monodentate, bidentate), van der Waals forces | Self-Assembled Monolayers (SAMs) for ALD inhibition | mdpi.com |

| Polyamides with benzoic acids | 2,6-bis(amino)pyridine, Carboxylic acid | Double hydrogen bonds | Supramolecular liquid-crystalline polymeric complexes | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.